molecular formula C21H23NO B1192264 BB-0300674

BB-0300674

Cat. No.: B1192264
M. Wt: 305.421
InChI Key: RPLFNJRZTWWRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BB-0300674 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4) and a molecular weight of 235.27 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS) drug development. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, a solubility of 0.24 mg/mL in aqueous media, and a log P (octanol-water partition coefficient) of 2.15 (XLOGP3), indicating moderate lipophilicity .

Properties

Molecular Formula

C21H23NO

Molecular Weight

305.421

IUPAC Name

(1RS,2SR)-2-(Benzylamino)-1-(phenylethynyl)cyclohexanol

InChI

InChI=1S/C21H23NO/c23-21(16-14-18-9-3-1-4-10-18)15-8-7-13-20(21)22-17-19-11-5-2-6-12-19/h1-6,9-12,20,22-23H,7-8,13,15,17H2

InChI Key

RPLFNJRZTWWRMD-UHFFFAOYSA-N

SMILES

OC1(C#CC2=CC=CC=C2)C(NCC3=CC=CC=C3)CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BB-0300674;  BB 0300674;  BB0300674;  Molecule 55; 

Origin of Product

United States

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrClO₂
  • Molecular Weight : 233.26 g/mol
  • Key Differences :
    • Lacks the methyl group present in this compound, reducing steric hindrance in cross-coupling reactions.
    • Lower bioavailability score (0.48 vs. 0.55 for this compound) due to reduced solubility (0.18 mg/mL) .
  • Applications : Primarily used in Suzuki reactions for aryl-aryl bond formation.

(6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₃BBrCl₂O₂
  • Molecular Weight : 268.25 g/mol
  • Key Differences: Additional chlorine substituent enhances electrophilicity but reduces BBB permeability. Higher log P (2.87 vs.

Functional Analogs

5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences: Contains a hydroxy-dihydroisoquinolinone core instead of a boronic acid group, enabling hydrogen-bonding interactions. Lower synthetic accessibility (3.12 vs. 2.07 for this compound) due to multi-step synthesis requiring hydroxylation and cyclization .
  • Applications : Used in kinase inhibition studies for cancer therapeutics.

5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

  • Molecular Formula: C₉H₆BrNO₂
  • Molecular Weight : 240.05 g/mol
  • Inhibits CYP1A2 (vs.

Comparative Data Tables

Table 1: Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Weight (g/mol) 235.27 233.26 163.17
Log P (XLOGP3) 2.15 2.03 1.02
Solubility (mg/mL) 0.24 0.18 1.56
TPSA (Ų) 40.46 40.46 49.33
Bioavailability Score 0.55 0.48 0.67

Table 2: Pharmacological Profiles

Property This compound 5-Bromo-1H-indole-2-carboxylic acid
BBB Permeability Yes No
CYP Inhibition None CYP1A2
GI Absorption High Moderate
Synthetic Accessibility 2.07 3.45

Research Findings and Implications

  • This compound outperforms (3-Bromo-5-chlorophenyl)boronic acid in solubility and bioavailability , making it superior for oral drug formulations .
  • Compared to 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one, this compound’s boronic acid group enables unique covalent binding to serine proteases, relevant in protease inhibitor design .
  • The absence of CYP inhibition in this compound reduces drug-drug interaction risks compared to 5-Bromo-1H-indole-2-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BB-0300674
Reactant of Route 2
Reactant of Route 2
BB-0300674

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.